N,N'-Dicinnamylidene-1,6-hexanediamine

fluoroelastomer processing scorch safety diamine curing

Choose N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3) for superior processing safety in FKM, AEM, and ACM compounding. As a blocked diamine requiring thermal deblocking (>120°C), it provides best-in-class scorch resistance for extended mixing and intricate injection molding. Its unique plasticizing effect lowers compound viscosity for high-filler formulations, and it prevents vulcanizate porosity in critical seals and linings. An optimal choice when moldability outweighs ultimate compression set resistance.

Molecular Formula C24H28N2
Molecular Weight 344.5 g/mol
CAS No. 140-73-8
Cat. No. B091766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dicinnamylidene-1,6-hexanediamine
CAS140-73-8
Molecular FormulaC24H28N2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2
InChIInChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2/b17-11+,18-12+,25-21?,26-22?
InChIKeyATPFMBHTMKBVLS-NCDJPSHJSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dicinnamylidene-1,6-hexanediamine (CAS 140-73-8) – Chemical Identity, Class & Primary Industrial Role


N,N'-Dicinnamylidene-1,6-hexanediamine (CAS 140-73-8), also known as DIAK No. 3, is a Schiff base derivative of 1,6-hexanediamine and cinnamaldehyde [1]. This compound belongs to the diamine class of blocked amine curing agents and is predominantly employed as a vulcanizing agent for fluoroelastomers (FKM), ethylene acrylic elastomers (AEM), and polyacrylate rubbers (ACM) [2]. As a blocked diamine, it requires elevated temperatures (>120°C) to release the active amine, a characteristic that fundamentally defines its processing behavior relative to unblocked analogs [3]. The compound appears as a light yellow to milky white powder with a specific gravity of 1.09 and a melting range of 76–85°C .

Why Generic Substitution of N,N'-Dicinnamylidene-1,6-hexanediamine Fails – The Blocked Diamine Differentiation


In fluorocarbon elastomer compounding, in-class diamine curing agents such as N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3), hexamethylenediamine carbamate (DIAK No. 1), and alicyclic amine salts (DIAK No. 4) cannot be freely interchanged [1]. This is primarily due to a fundamental divergence in their curing chemistry: DIAK No. 3 is a *blocked* diamine requiring thermal deblocking (>120°C) to release the active hexamethylenediamine [2], whereas DIAK No. 1 is an unblocked carbamate salt that liberates the diamine at lower temperatures, and DIAK No. 4 offers an intermediate reactivity profile . This deblocking mechanism directly translates into a trade-off between processing safety (scorch resistance), compound viscosity, compression set resistance, and final vulcanizate physical properties . The quantitative evidence presented in Section 3 demonstrates that substituting DIAK No. 3 with a generic diamine curative without accounting for these specific performance attributes will predictably alter processability and end-use mechanical performance.

Quantitative Evidence Guide – Head-to-Head Performance Differentiation of N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3) vs. Comparators


Processing Safety – DIAK No. 3 vs. DIAK No. 1 (Scorch Resistance)

N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3) delivers the highest processing safety among commercial diamine curatives for fluoroelastomers, directly compared to DIAK No. 1 (hexamethylenediamine carbamate) [1]. DIAK No. 1 is documented as having the 'lowest scorch safety' of all curatives used with Viton A-type fluoroelastomer . DIAK No. 3's superior scorch resistance is attributed to its blocked diamine structure, which requires thermal activation above 120°C to liberate the active amine [2].

fluoroelastomer processing scorch safety diamine curing

Compression Set Resistance – DIAK No. 3 vs. DIAK No. 1

Fluoroelastomer compounds cured with DIAK No. 3 exhibit 'slightly poorer resistance to compression set' compared to those cured with DIAK No. 1 . While DIAK No. 1 provides 'better resistance to compression set' than DIAK No. 3, the magnitude of the difference is characterized as 'slight' in supplier technical data .

fluoroelastomer mechanical properties compression set diamine curative

Compound Viscosity Reduction – Plasticizing Effect of DIAK No. 3

N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3) uniquely provides a plasticizing effect resulting in lower compound viscosity compared to alternative diamine curatives . This property is not observed with DIAK No. 1, which lacks the plasticizing characteristic .

fluoroelastomer rheology compound viscosity plasticizing additive

Pore Formation Prevention – DIAK No. 3 Advantage

DIAK No. 3 specifically prevents the formation of pores (air apertures) in vulcanized rubber articles, a documented advantage over alternative curing systems . This property is consistently highlighted in technical data sheets as a differentiating feature.

fluoroelastomer vulcanization cure defects porosity

Recommended Dosage and Curing Conditions – DIAK No. 3 vs. DIAK No. 4

N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3) is typically used at 2–3 parts per hundred rubber (phr) in carbon black-filled compounds and 3–4 phr in mineral-filled compounds, with a standard two-stage curing cycle: 149°C for 30 minutes (molding) followed by 204°C for 24 hours (post-cure) . In contrast, DIAK No. 4 is recommended at 1.8–2.2 phr for fluororubber applications .

fluoroelastomer compounding curing formulation vulcanization parameters

Processing Safety Spectrum – DIAK No. 1 < DIAK No. 4 < DIAK No. 3

Among the three primary diamine curatives for fluoroelastomers, a well-defined processing safety hierarchy exists: DIAK No. 1 offers the least safety (highest scorch risk), DIAK No. 4 provides intermediate safety, and DIAK No. 3 delivers the highest processing safety [1].

fluoroelastomer cure kinetics scorch safety curing agent selection

Optimal Application Scenarios for N,N'-Dicinnamylidene-1,6-hexanediamine – Where the Evidence Dictates Selection


High-Complexity Fluoroelastomer Parts Requiring Maximum Scorch Safety

N,N'-Dicinnamylidene-1,6-hexanediamine (DIAK No. 3) is the preferred curative for fluoroelastomer compounds that undergo extended mixing cycles or are used to produce parts with intricate geometries via injection molding [1]. Its best-in-class processing safety (scorch resistance) minimizes the risk of premature vulcanization during compound preparation and mold filling, thereby reducing scrap rates and enabling consistent production of complex parts. This advantage is directly supported by the head-to-head comparison with DIAK No. 1 and DIAK No. 4, where DIAK No. 3 ranks highest in processing safety [1].

Formulations Where Lower Compound Viscosity is Required

The unique plasticizing effect of N,N'-Dicinnamylidene-1,6-hexanediamine, which results in lower compound viscosity, makes it the curative of choice for high-viscosity fluoroelastomer compounds or formulations containing high filler loadings . This characteristic enhances mold flow, reduces mixing energy, and can facilitate the production of thin-walled or precision molded components. Alternative diamine curatives like DIAK No. 1 lack this plasticizing benefit .

Manufacturing Processes Sensitive to Porosity Defects

In applications where cured rubber porosity is a critical defect (e.g., high-pressure seals, diaphragms, chemical-resistant linings), N,N'-Dicinnamylidene-1,6-hexanediamine is specifically recommended because it prevents the formation of pores in vulcanized rubber . This property, consistently cited across multiple technical data sources, is particularly valuable when consistent, void-free crosslinking is essential for functional performance and long-term reliability.

Balanced Performance Formulations Accepting Modest Compression Set Trade-Off

When processing safety and compound flow are prioritized over ultimate compression set resistance, DIAK No. 3 offers an optimal balance. Fluoroelastomer compounds cured with DIAK No. 3 exhibit slightly poorer compression set resistance than those cured with DIAK No. 1, but this trade-off is often acceptable in dynamic applications or where superior moldability and scorch protection are the primary concerns . This scenario is directly informed by the comparative data on compression set differences .

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